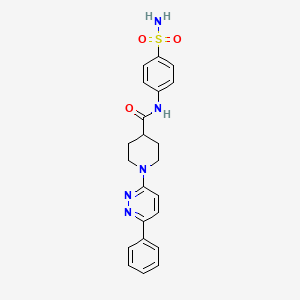
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide represents a novel class of pharmacologically active agents with potential therapeutic applications, particularly in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
This compound features a complex structure that includes a pyridazine ring and a sulfonamide moiety, which are known to enhance biological activity. The molecular formula is C20H22N4O3S, with a molecular weight of approximately 398.48 g/mol.
- Kynurenine Monooxygenase Inhibition : Recent studies have identified this compound as a potent inhibitor of kynurenine monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan that is linked to neurodegenerative diseases such as Huntington's disease (HD). Inhibition of KMO leads to an increase in neuroprotective kynurenic acid levels while suppressing neurotoxic metabolites like 3-hydroxykynurenine .
- Brain Penetration : The compound has demonstrated significant brain permeability, which is crucial for its effectiveness in treating central nervous system disorders. This characteristic was highlighted in research comparing it to other KMO inhibitors, showing superior brain penetration and neuroprotective effects in HD mouse models .
Table 1: Summary of Efficacy Studies
- R6/2 Mouse Model : In the R6/2 mouse model of Huntington's disease, administration of the compound resulted in significant neuroprotection, evidenced by increased levels of kynurenic acid and improved cognitive functions compared to untreated controls .
- In Vitro Assays : The compound exhibited high potency as a KMO inhibitor in various in vitro assays, demonstrating effectiveness at low concentrations, which suggests a favorable therapeutic index for potential clinical use .
Eigenschaften
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c23-31(29,30)19-8-6-18(7-9-19)24-22(28)17-12-14-27(15-13-17)21-11-10-20(25-26-21)16-4-2-1-3-5-16/h1-11,17H,12-15H2,(H,24,28)(H2,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMHKORTPNMNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














